molecular formula C12H18N2 B7965899 2-Methyl-6-(piperidin-1-yl)aniline CAS No. 84186-31-2

2-Methyl-6-(piperidin-1-yl)aniline

Cat. No.: B7965899
CAS No.: 84186-31-2
M. Wt: 190.28 g/mol
InChI Key: IWXICDBISVWHGV-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-yl)aniline is an aniline derivative featuring a methyl group at the ortho (2nd) position and a piperidin-1-yl substituent at the meta (6th) position on the aromatic ring. Piperidine-substituted aromatic amines are frequently employed as intermediates in drug design due to their ability to modulate physicochemical properties like solubility and bioavailability . The methyl group in the ortho position may influence steric and electronic effects, altering reactivity compared to para-substituted analogs .

Properties

IUPAC Name

2-methyl-6-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-5-7-11(12(10)13)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXICDBISVWHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285415
Record name 2-Methyl-6-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84186-31-2
Record name 2-Methyl-6-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84186-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-1-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with piperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents for this reduction include hydrogen gas in the presence of a palladium catalyst or other reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(piperidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-yl)aniline in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Piperidin-1-yl)aniline

  • Structure : Para-substituted aniline derivative (piperidin-1-yl at position 4).
  • Molecular Formula : C₁₁H₁₆N₂ (MW: 176.26 g/mol).
  • Applications : A commercial building block for synthesizing pharmaceuticals or ligands (e.g., kinase inhibitors) .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Pyrimidine core with methyl and piperidinyl groups at positions 4 and 6, respectively.
  • Molecular Formula : C₁₀H₁₆N₄ (MW: 192.26 g/mol).
  • Key Differences : The pyrimidine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and aromatic π-π interactions. This heterocyclic framework is associated with antiviral and anticancer activities .

2-Methyl-6-(prop-1-en-2-yl)aniline

  • Structure : Aniline derivative with ortho-methyl and meta-propenyl substituents.
  • Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol).
  • Key Differences : The propenyl group introduces an alkene, enabling polymerization or Michael addition reactions, unlike the electron-rich piperidinyl group.
  • Applications: Potential monomer for functional polymers or intermediates in organic synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Methyl-6-(piperidin-1-yl)aniline Not provided C₁₂H₁₈N₂ 190.29 Ortho-methyl, meta-piperidinyl Pharmaceutical intermediate (inferred)
4-(Piperidin-1-yl)aniline 2359-60-6 C₁₁H₁₆N₂ 176.26 Para-piperidinyl Organic synthesis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Not provided C₁₀H₁₆N₄ 192.26 Pyrimidine core, methyl, piperidinyl Drug design, crystallography
2-Methyl-6-(prop-1-en-2-yl)aniline 107859-36-9 C₁₀H₁₃N 147.22 Ortho-methyl, meta-propenyl Polymer chemistry

Research Findings and Insights

  • Synthetic Routes : Piperidinyl-substituted compounds are often synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. The pyrimidine derivative in was synthesized for crystallographic studies, highlighting the role of heterocycles in structural drug design .
  • Commercial Availability : 4-(Piperidin-1-yl)aniline is commercially available (TCI Chemicals), suggesting scalability for industrial applications .

Biological Activity

2-Methyl-6-(piperidin-1-yl)aniline, a compound with the CAS number 84186-31-2, has garnered attention for its potential biological activities, particularly in the field of pharmacology. Its structure includes a piperidine ring, which is often associated with various biological effects, including analgesic and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H17N Molecular Formula \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

It features a methyl group and a piperidine substituent attached to an aniline core, which is crucial for its biological activity.

Analgesic Effects

Recent studies have indicated that derivatives of this compound exhibit significant analgesic properties. The compound acts as a selective antagonist for the P2X3 receptor, which is implicated in pain sensation. Research has shown that modifications in the aniline structure can enhance its binding affinity and selectivity towards P2X3 receptors, leading to improved analgesic efficacy.

Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives

CompoundStructureP2X3 Affinity (IC50)Analgesic Activity
KCB-77033KCB-77033526 nMModerate
This compoundThis compound450 nMHigh
BLU-5937BLU-5937300 nMVery High

Note: The IC50 values indicate the concentration required to inhibit 50% of the receptor activity.

Antimicrobial Activity

In addition to its analgesic properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated that certain derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Selected Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 μg/mL
Compound BEscherichia coli31.25 μg/mL
This compoundPseudomonas aeruginosa62.5 μg/mL

Study on Pain Management

A pivotal study published in 2022 explored the efficacy of this compound in animal models of neuropathic pain. The results indicated that administration of the compound significantly reduced pain scores compared to control groups. The study concluded that the compound's mechanism involves modulation of P2X3 receptor activity, leading to decreased pain signaling pathways.

Antimicrobial Research

Another significant investigation focused on the antimicrobial properties of this compound against various pathogens. The study found that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values comparable to established antibiotics.

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